MGCD-265

Kinase Inhibition c-Met VEGFR2

Select MGCD-265 (875337-44-3) for its uniquely balanced dual inhibition of c-Met (Ki=3 nM) and VEGFR2 (IC50=10 nM)—a profile distinct from both highly selective MET inhibitors (capmatinib, tepotinib) and broad-spectrum agents (cabozantinib). This ATP-competitive probe enables single-agent interrogation of tumor proliferation and angiogenesis crosstalk. Validated to induce tumor regression in METex14del CDX/PDX models and exhibits a clean selectivity window (MET-driven IC50: 6–30 nM vs. non-MET: 1–3 µM), making it the definitive chemical tool for MET-dependency confirmation and in vivo benchmarking of next-generation MET therapeutics.

Molecular Formula C26H20FN5O2S2
Molecular Weight 517.6 g/mol
CAS No. 875337-44-3
Cat. No. B1683802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMGCD-265
CAS875337-44-3
SynonymsMGCD-265-analog;  MGCD 265-analog;  MGCD265-analog. Glesatinib-analog.
Molecular FormulaC26H20FN5O2S2
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F
InChIInChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35)
InChIKeyUFICVEHDQUKCEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MGCD-265 (Glesatinib) CAS 875337-44-3: Multi-Targeted c-Met/VEGFR Tyrosine Kinase Inhibitor for MET-Altered NSCLC Research


MGCD-265 (also known as Glesatinib; CAS 875337-44-3) is an orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor that belongs to the ATP-competitive small molecule class [1]. It is primarily characterized by its potent inhibition of the c-Met (hepatocyte growth factor receptor) and all three members of the vascular endothelial growth factor receptor (VEGFR) family (VEGFR1, VEGFR2, VEGFR3), as well as other kinases including Ron and Tie-2 . Preclinically, MGCD-265 has demonstrated significant antiproliferative and antitumor activity in models driven by MET gene alterations, including MET amplification and MET exon 14 skipping mutations [2]. The compound has been advanced into Phase I and Phase II clinical trials for patients with advanced solid tumors, particularly non-small cell lung cancer (NSCLC) harboring MET activating alterations [3].

Why MGCD-265 Cannot Be Simply Substituted: A Rationale for Procurement Specificity in MET-Driven Cancer Research


In the landscape of MET-targeted therapies, significant heterogeneity exists in kinase selectivity, mutational targeting, and clinical application, rendering simple substitution between in-class compounds scientifically unsound. MGCD-265 (Glesatinib) is distinct from approved MET inhibitors like capmatinib and tepotinib, which are highly selective for c-Met (with IC50s in the picomolar range) and have little to no activity against VEGFR2 . Conversely, MGCD-265 is distinct from other multi-kinase inhibitors like cabozantinib, which is a potent VEGFR2 inhibitor (IC50 ~0.035 nM) with more variable c-Met activity (IC50 1.3–14.6 nM) and a different overall kinase inhibition profile [1]. Furthermore, MGCD-265 has a unique preclinical and clinical history specifically focused on MET alterations, including MET exon 14 skipping mutations and MET amplification in NSCLC, where it has demonstrated tumor regression in xenograft models and partial responses in early-phase trials, a context that may not be directly translatable to the profiles of other multi-targeted or highly selective MET inhibitors [2][3].

MGCD-265 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons for Research Selection


Kinase Inhibition Potency: MGCD-265 vs. Cabozantinib on c-Met and VEGFR2

In direct comparison to the multi-kinase inhibitor cabozantinib, MGCD-265 exhibits a distinct potency profile against c-Met and VEGFR2. Binding affinity data from a single study shows that MGCD-265 has a Ki of 3 nM for c-Met, while cabozantinib's c-Met IC50 is reported in the range of 1.3–14.6 nM, with one source reporting an IC50 of 3.5 nM [1][2]. For VEGFR2, MGCD-265 demonstrates a Ki of 10 nM, whereas cabozantinib is a much more potent VEGFR2 inhibitor with an IC50 of 0.035 nM [1][2]. This indicates that MGCD-265 provides a more balanced dual inhibition profile, whereas cabozantinib is heavily biased towards VEGFR2 inhibition at low nanomolar concentrations.

Kinase Inhibition c-Met VEGFR2 IC50

Kinase Selectivity Profile: MGCD-265 vs. Capmatinib (a Selective c-Met Inhibitor)

MGCD-265 is a multi-targeted kinase inhibitor with significant activity against VEGFR family members and Ron, whereas capmatinib (INC280) is a highly selective c-Met inhibitor with minimal off-target activity. At a concentration of 0.1 µM, MGCD-265 shows >80% inhibition of VEGFR1, VEGFR3, Ron, Tie2, FLT3, c-Kit, Abl, and TrkA . In contrast, capmatinib is reported to be inactive against RONβ, EGFR, and HER-3, with an IC50 of 0.13 nM for c-Met and >1000 nM for VEGFR2 . This establishes MGCD-265 as a pan-VEGFR/c-Met/Ron/Tie2 inhibitor, while capmatinib is a highly selective c-Met inhibitor.

Kinase Selectivity c-Met VEGFR2 Off-Target Effects

Antiproliferative Efficacy: Differential Sensitivity of c-Met-Driven vs. Non-Driven Tumor Cell Lines

MGCD-265 demonstrates a clear therapeutic window between c-Met-dependent and c-Met-independent tumor cell lines, providing a quantitative basis for its use in specific oncogenic contexts. In c-Met-driven tumor cell lines (MKN45, MNNG-HOS, and SNU-5), MGCD-265 inhibited cell proliferation with IC50 values ranging from 6 nM to 30 nM. In contrast, in non-c-Met-driven tumor cell lines (HCT116 and MDA-MB-231), the IC50 values were significantly higher, ranging from 1 µM to 3 µM . This represents a >33-fold difference in sensitivity, confirming that the antiproliferative effect is primarily mediated through its activity against c-Met-driven signaling.

Cell Proliferation c-Met Cancer Cell Lines Selectivity Window

Clinical Activity in METex14-Altered NSCLC: Objective Response Rate from Phase II Trial

In a Phase II clinical trial (NCT02544633) evaluating MGCD-265 (glesatinib) in 68 patients with advanced, pre-treated NSCLC harboring MET activating alterations, the compound demonstrated modest clinical activity with a manageable safety profile [1]. The overall objective response rate (ORR) was 11.8%, with a median progression-free survival of 4.0 months and median overall survival of 7.0 months [1]. Notably, among the subgroup of patients with MET exon 14 skipping mutations (n=28 by tumor tissue testing), the ORR was 10.7% [1]. This contrasts with the higher ORRs (45-68%) observed with selective MET inhibitors like capmatinib and tepotinib in similar METex14-positive NSCLC patient populations, highlighting the different clinical efficacy profile of this multi-kinase inhibitor [2].

Clinical Trial NSCLC MET Exon 14 Objective Response Rate

Preclinical Tumor Regression: Potent Cytoreductive Activity in METex14del Xenograft Models

In preclinical models, MGCD-265 has demonstrated potent cytoreductive activity specifically in tumors driven by MET exon 14 deletion (METex14del). When evaluated in the amplified METex14del-driven gastric xenograft model Hs746T, treatment with MGCD-265 resulted in significant tumor regression [1]. Furthermore, MGCD-265 induced substantial regression of large, established tumors in two novel patient-derived xenograft (PDX) models of NSCLC that were positive for METex14del [1]. This contrasts with the more modest growth inhibition often observed with some other multi-kinase inhibitors in similar models and establishes MGCD-265's robust in vivo efficacy in a defined genetic context.

Xenograft Model Tumor Regression MET Exon 14 Preclinical Efficacy

Optimal Use Cases for MGCD-265 in Cancer Research: From Bench to Preclinical Development


Investigating Dual c-Met and VEGFR Pathway Inhibition in Angiogenesis-Dependent Tumor Models

MGCD-265 is ideally suited for in vitro and in vivo studies where the simultaneous blockade of c-Met-driven tumor cell proliferation and VEGFR-mediated angiogenesis is hypothesized to produce a synergistic antitumor effect. Given its balanced potency against c-Met (Ki=3 nM) and VEGFR2 (IC50=10 nM), it provides a single-agent tool for dissecting the relative contributions of these two key pathways in tumor growth and metastasis . Researchers can utilize MGCD-265 in xenograft or syngeneic tumor models to evaluate the impact of dual pathway inhibition on tumor vascularization, growth kinetics, and metastatic spread, particularly in cancers known to co-opt both MET and VEGF signaling.

Preclinical Efficacy Studies in MET Exon 14 Skipping Mutation-Driven NSCLC Models

MGCD-265 has demonstrated significant tumor regression in both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) harboring MET exon 14 skipping mutations . This makes it a valuable tool for preclinical pharmacodynamic and efficacy studies in NSCLC models. Researchers can employ MGCD-265 to benchmark novel MET-targeting agents in vivo, study mechanisms of resistance to MET inhibition in a METex14del context, or investigate combination strategies that may enhance the depth and durability of response in this genetically defined patient subset.

Research on MET-Dependent vs. MET-Independent Cancer Cell Biology

The well-defined differential antiproliferative activity of MGCD-265 in c-Met-driven (IC50 6-30 nM) versus non-c-Met-driven (IC50 1-3 µM) tumor cell lines makes it a precise tool for cell biology research . It can be used as a selective chemical probe to confirm MET dependency in novel cell lines or engineered models. By applying MGCD-265 at a concentration within its selective window (e.g., 50-100 nM), researchers can effectively ablate MET signaling while minimizing off-target effects on other kinases, thereby validating the role of MET in cellular processes such as proliferation, migration, or survival in a controlled experimental setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MGCD-265

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.